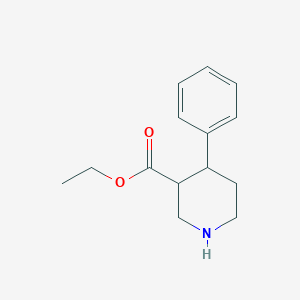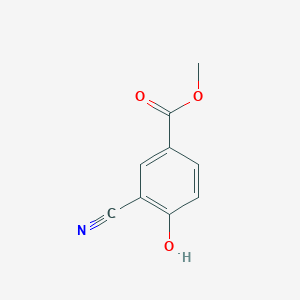
3-氰基-4-羟基苯甲酸甲酯
概述
描述
“Methyl 3-cyano-4-hydroxybenzoate” is a chemical compound with the CAS Number: 156001-68-2 . It has a molecular weight of 177.16 and is typically in a solid form . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “Methyl 3-cyano-4-hydroxybenzoate” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 80℃ for 2 hours under an inert atmosphere . Another method involves heating a solution of the compound in DMF with CuCN and NaCN to 105° C for 18 hours .Molecular Structure Analysis
The molecular structure of “Methyl 3-cyano-4-hydroxybenzoate” consists of 13 heavy atoms and 6 aromatic heavy atoms . The fraction of Csp3 is 0.11, and it has 2 rotatable bonds . The compound has 4 H-bond acceptors and 1 H-bond donor .Physical And Chemical Properties Analysis
“Methyl 3-cyano-4-hydroxybenzoate” has a flash point of 157.2 and a boiling point of 336.3C at 760 mmHg . It has a molar refractivity of 44.46 and a topological polar surface area (TPSA) of 70.32 Ų . The compound is soluble, with a solubility of 1.09 mg/ml or 0.00613 mol/l .科学研究应用
1. 结构分析和计算计算
4-羟基苯甲酸甲酯(称为对羟基苯甲酸甲酯)因其在化妆品、个人护理产品和食品防腐剂中的抗菌特性而被研究。研究重点放在其单晶 X 射线结构、广泛的分子间氢键、Hirshfeld 表面分析和使用量子力学方法的计算计算上。这些研究有助于了解其药理活性和分子特性 (Sharfalddin 等人,2020 年)。
2. 水解和醇解动力学
已经研究了 4-羟基苯甲酸甲酯的水解和醇解,重点关注在不同溶剂组成下反应速率的变化。这项研究对于了解其在各种条件(例如在化妆品或药物制剂中)下的稳定性和反应行为至关重要 (Sunderland 和 Watts,1985 年)。
3. 天然来源中的鉴定
4-(香叶氧基)-3-羟基苯甲酸甲酯,3-氰基-4-羟基苯甲酸甲酯的衍生物,已在新西兰苔藓 Trichocolea hatcheri 中被鉴定出来。这项研究有助于了解该化合物在药理学和天然产物化学等领域的天然存在和潜在应用 (Baek 等人,1998 年)。
4. 在冷冻状态下的行为
已经研究了 4-羟基苯甲酸甲酯在冷冻状态下的行为,揭示了与液态温度相比,反应速率在冷冻状态下显着加快。这对于了解含有该化合物的药物和化妆品的稳定性和保质期至关重要,这些药物和化妆品在各种储存条件下 (Shija 等人,1992 年)。
5. 生物和药理作用
对羟基苯甲酸甲酯的生物和药理作用,包括其吸收、代谢和无毒性,已得到广泛综述。这些知识对于评估其作为各种产品中防腐剂的安全性与有效性至关重要 (Soni 等人,2002 年)。
6. 在荧光传感中的应用
衍生物 3,5-双((E)-(2-羟基苯亚氨基)甲基)-4-羟基苯甲酸甲酯已被用作 Al3+ 检测的荧光化学传感器,显示出高选择性和灵敏度。这表明在环境监测和分析化学中具有潜在应用 (Ye 等人,2014 年)。
安全和危害
属性
IUPAC Name |
methyl 3-cyano-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPCEMBOTQXADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472104 | |
| Record name | methyl 3-cyano-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156001-68-2 | |
| Record name | methyl 3-cyano-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156001-68-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

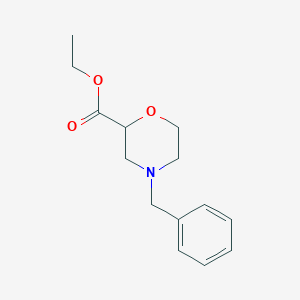

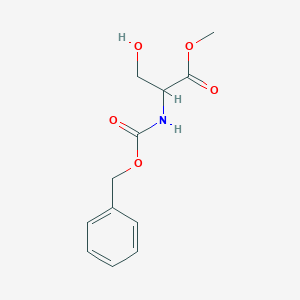
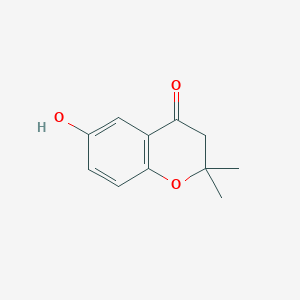
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
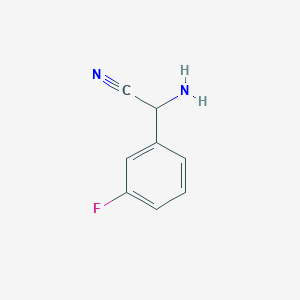
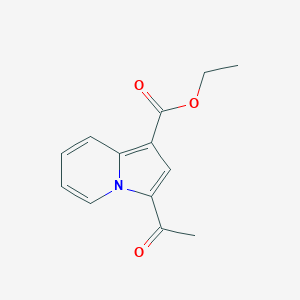
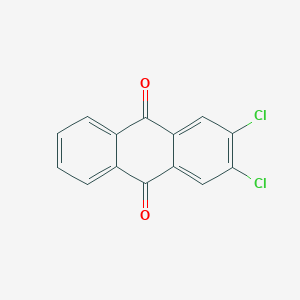




![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
